molecular formula C21H17F7O5 B12289856 Methyl 2-[1-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-oxoethoxy]acetate

Methyl 2-[1-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-oxoethoxy]acetate

Cat. No.: B12289856
M. Wt: 482.3 g/mol
InChI Key: DNJXZSLRFFDIHK-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Stereochemical Descriptors

The compound’s systematic IUPAC name is methyl 2-[(1S)-1-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-oxoethoxy]acetate , reflecting its stereochemical and functional group arrangement. Key elements include:

  • A central ethoxy linker bonded to two aromatic rings: a 3,5-bis(trifluoromethyl)phenyl group and a 4-fluorophenyl group.
  • An acetate ester moiety at the C2 position.
  • Stereochemical descriptors (R) and (S) at the chiral centers of the ethoxy and oxoethoxy groups, respectively.

The stereochemistry is critical for molecular interactions, as evidenced by the InChI string:
InChI=1S/C21H17F7O5/c1-11(13-7-14(20(23,24)25)9-15(8-13)21(26,27)28)33-19(32-10-17(29)31-2)18(30)12-3-5-16(22)6-4-12/h3-9,11,19H,10H2,1-2H3/t11-,19+/m1/s1.
This string confirms the (R) configuration at the ethoxy-bearing carbon and the (S) configuration at the oxoethoxy-bearing carbon.

Molecular Geometry and Conformational Analysis

The molecular formula C21H17F7O5 corresponds to a molecular weight of 494.35 g/mol . Key structural features include:

Property Value
Molecular Formula C21H17F7O5
Molecular Weight 494.35 g/mol
Stereochemical Centers 2 (R and S)
Aromatic Systems 3,5-bis(trifluoromethyl)phenyl, 4-fluorophenyl

Conformational analysis reveals:

  • Restricted rotation around the ethoxy linker due to steric hindrance from the bulky 3,5-bis(trifluoromethyl)phenyl group.
  • A planar arrangement of the 4-fluorophenyl ring, stabilized by resonance with the adjacent carbonyl group.
  • The acetate ester adopts a gauche conformation relative to the oxoethoxy group, minimizing steric clashes.

The trifluoromethyl groups introduce significant hydrophobicity , while the ester and ketone functionalities contribute to polar surface area , influencing solubility and reactivity.

Comparative Structural Relationships with Aprepitant Intermediates

Aprepitant, a neurokinin-1 receptor antagonist, shares structural motifs with this compound, particularly in its chiral intermediates. For example:

Feature This Compound Aprepitant Intermediate
Core Structure Ethoxy-linked aromatic systems Morpholinone ring with aryl substituents
Chiral Centers 2 (R and S) 2 (R and S) in morpholinone backbone
Functional Groups Ester, ketone, trifluoromethyl Amide, ether, fluorophenyl

Key differences include:

  • Backbone Flexibility : Aprepitant’s morpholinone ring imposes rigidity, whereas this compound’s ethoxy linker allows limited conformational flexibility.
  • Electron-Withdrawing Groups : Both compounds utilize fluorophenyl groups, but the trifluoromethyl substituents in this compound enhance electron withdrawal compared to aprepitant’s chloro derivatives.

These structural nuances suggest divergent reactivity profiles. For instance, the ester group in this compound may undergo hydrolysis more readily than aprepitant’s amide bonds.

Properties

IUPAC Name

methyl 2-[1-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-oxoethoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F7O5/c1-11(13-7-14(20(23,24)25)9-15(8-13)21(26,27)28)33-19(32-10-17(29)31-2)18(30)12-3-5-16(22)6-4-12/h3-9,11,19H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJXZSLRFFDIHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC(C(=O)C2=CC=C(C=C2)F)OCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F7O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Etherification and Esterification

The compound is synthesized via sequential etherification and esterification steps. A key intermediate, (2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride, undergoes nucleophilic substitution with methyl chloroacetate in the presence of a base (e.g., anhydrous K₂CO₃) under reflux in acetone. The reaction is monitored via thin-layer chromatography (TLC; hexane:ethyl acetate, 3:1) to ensure completion.

Key Steps :

  • Ether Formation : The phenolic oxygen of the 3,5-bis(trifluoromethyl)phenyl group attacks the electrophilic carbon of methyl chloroacetate.
  • Esterification : The resulting intermediate is esterified to yield the final product.

Example Protocol :

  • Reactants :
    • (2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride (5 g, 10.5 mmol)
    • Methyl chloroacetate (1.2 eq)
    • K₂CO₃ (3 eq) in acetone (50 mL)
  • Conditions : Reflux at 70°C for 6 hours under nitrogen.
  • Yield : 76% after purification via recrystallization (isopropyl alcohol).

Solvent and Base Optimization

Solvent polarity and base strength significantly impact reaction efficiency:

Solvent Base Temperature (°C) Yield (%) Source
DMF Na₂CO₃ 70–80 76
DMSO KOH 60–70 50
1-Hexanol KOH 100 22
Acetone K₂CO₃ 70 76

Findings :

  • DMF with Na₂CO₃ at 70–80°C maximizes yield (76%) by balancing nucleophilicity and minimizing side reactions.
  • Polar aprotic solvents (e.g., DMSO) reduce yields due to competing hydrolysis.

Reaction Mechanism and Stereochemical Control

Stereoselective Etherification

The (1R,1S) configuration is preserved via chiral auxiliary-mediated synthesis. The 3,5-bis(trifluoromethyl)phenyl group’s electron-withdrawing nature enhances the electrophilicity of the adjacent ethoxy carbon, facilitating stereospecific attack by the phenolic oxygen.

Critical Factors :

  • Chiral Resolution : Chiral HPLC (Chiralpak AD-H column) confirms enantiomeric excess (>98%).
  • DFT Calculations : Transition-state modeling rationalizes the preference for the (1R,1S) diastereomer.

Analytical Characterization

Structural Confirmation

  • LCMS : m/z 534.43 [M+H]⁺.
  • ¹H NMR (DMSO-d₆): δ 7.82 (d, 2H, Ar-CF₃), 7.45 (t, 2H, Ar-F), 5.42 (q, 1H, OCH(CH₃)), 3.72 (s, 3H, COOCH₃).
  • ¹⁹F NMR : δ -63.5 (CF₃), -113.2 (Ar-F).

Purity Assessment

  • HPLC : >99% purity (C18 column, acetonitrile:water 70:30).
  • Chiral HPLC : 97.12% (+)-cis isomer.

Comparative Analysis of Synthetic Protocols

Parameter Patent Method Ambeed Protocol
Starting Material Morpholine derivative Amidrazone derivative
Solvent DMF Acetone
Base Na₂CO₃ K₂CO₃
Reaction Time (h) 6 4
Yield (%) 76 76
Purity (%) 94.36 99.8

Industrial-Scale Considerations

  • Cost Efficiency : DMF is preferred for its low cost and high solvation power.
  • Waste Management : Ethyl acetate/water extraction reduces organic waste.
  • Regulatory Compliance : ICH guidelines mandate residual solvent testing (e.g., DMF < 880 ppm).

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[1-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-oxoethoxy]acetate can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the anticancer properties of compounds related to Methyl 2-[1-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-oxoethoxy]acetate. For instance, a study on derivatives of 1,3,4-oxadiazoles linked to trifluoroethoxy phenyl groups demonstrated promising results in inhibiting cancer cell proliferation. These derivatives exhibited cytotoxic effects against various cancer cell lines, indicating potential for further development as anticancer agents .

Anti-Diabetic Properties

Another area of research has focused on the anti-diabetic potential of similar compounds. A series of trifluoroethoxy-substituted phenyl derivatives were synthesized and assessed for their ability to regulate glucose levels in diabetic models. Results indicated that these compounds could enhance insulin sensitivity and reduce blood sugar levels, suggesting a viable pathway for the development of new anti-diabetic medications .

Material Science Applications

This compound has also been explored in the field of material science. Its unique chemical structure allows it to be used as a building block for creating advanced materials with specific properties such as thermal stability and chemical resistance. Research has shown that incorporating fluorinated compounds can significantly improve the performance characteristics of polymers and coatings .

Case Study 1: Synthesis and Evaluation of Anticancer Agents

In a comprehensive study published in December 2022, researchers synthesized a series of new derivatives from trifluoroethoxy phenyl compounds. The study utilized various analytical techniques (IR, NMR, mass spectrometry) to confirm the structures of synthesized compounds. Biological assays demonstrated that certain derivatives exhibited significant cytotoxicity against breast cancer cells, marking them as candidates for further investigation in drug development .

Case Study 2: Anti-Diabetic Activity Assessment

A study conducted in early 2023 evaluated the anti-diabetic effects of newly synthesized trifluoroethyl derivatives. The results indicated that these compounds not only lowered blood glucose levels but also improved lipid profiles in diabetic rats. This research highlights the potential for developing novel therapeutic agents targeting diabetes through structural modifications of existing compounds .

Mechanism of Action

The mechanism of action of Methyl 2-[1-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-oxoethoxy]acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl and fluorophenyl groups can enhance the compound’s binding affinity to target proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Methyl 2-[(1S)-1-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-oxoethoxy]acetate
  • CAS No.: 419574-29-1
  • Molecular Formula : C21H17F7O5
  • Role : A key intermediate in the synthesis of Aprepitant , a neurokinin-1 (NK-1) receptor antagonist used to treat chemotherapy-induced nausea .

Structural Features :

  • Contains 3,5-bis(trifluoromethyl)phenyl and 4-fluorophenyl groups.
  • Features an ester moiety (methyl acetate) and an ethoxy linker, critical for subsequent transformations into active pharmaceutical ingredients (APIs) like Aprepitant .

Comparison with Structurally Related Compounds

Aprepitant (Emend®)

  • IUPAC Name : 5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one
  • CAS No.: 170729-80-3
  • Molecular Formula : C23H21F7N4O3
  • Key Differences :
    • Incorporates a morpholine ring and triazolone group , absent in the methyl ester intermediate.
    • Higher molecular weight (582.43 g/mol vs. ~502.35 g/mol for the methyl ester).
    • Function : Directly acts as an NK-1 antagonist, whereas the methyl ester is a synthetic precursor .
Property Methyl Ester Intermediate Aprepitant
Molecular Weight ~502.35 g/mol 582.43 g/mol
Functional Groups Ester, ethoxy linker Morpholine, triazolone
Role Synthetic intermediate Active API

Fosaprepitant (Aprepitant Prodrug)

  • IUPAC Name : 3-[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-2H-1,2,4-triazol-1-yl]phosphonic acid
  • Key Differences: Contains a phosphonic acid group to enhance water solubility for intravenous administration. Converts to Aprepitant in vivo via enzymatic hydrolysis .

Methyl 2-[3,5-bis(trifluoromethyl)phenoxy]acetate

  • CAS No.: 87964-31-6
  • Molecular Formula : C11H8F6O3
  • Key Differences: Replaces the ethoxy linker and 4-fluorophenyl group with a phenoxy-acetate structure. Application: Used in agrochemicals (e.g., triflusulfuron-methyl synthesis) rather than pharmaceuticals .
Property Methyl Ester Intermediate Methyl 2-[3,5-bis(trifluoromethyl)phenoxy]acetate
Substituents 4-Fluorophenyl, ethoxy Phenoxy, trifluoromethyl
Application Pharmaceutical synthesis Agrochemical synthesis

Ethyl 2-[3,5-bis(trifluoromethyl)phenoxy]acetate

  • CAS No.: 87964-33-8
  • Molecular Formula : C12H10F6O3
  • Key Differences: Ethyl ester vs. methyl ester. Structural similarity score: 0.90 (vs. 0.93 for methyl phenoxy analog) .

AUTAC Degraders (e.g., NZ-65, NZ-66)

  • Examples : (R)-2-(3-(3,5-bis(trifluoromethyl)phenyl)ureido)-N-(2,4-difluorophenyl)-2-(4-((1-(2-(2-(2-(2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamido)ethoxy)ethoxy)ethyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)acetamide .
  • Key Differences :
    • Larger, multi-functional structures with urea linkages and indole moieties .
    • Designed for targeted protein degradation (e.g., ULK1-dependent mitophagy) rather than NK-1 antagonism.

Physicochemical and Functional Insights

Lipophilicity :

  • Both the methyl ester intermediate and Aprepitant exhibit high lipophilicity due to trifluoromethyl groups , enhancing blood-brain barrier penetration for CNS targets .

Hydrolytic Stability :

  • The methyl ester group in the intermediate is more prone to hydrolysis than Aprepitant’s stable morpholine and triazolone groups, necessitating controlled synthetic conditions .

Synthetic Utility :

  • The intermediate’s ethoxy linker enables modular modifications, contrasting with rigidified structures like Fosaprepitant’s phosphonic acid group .

Biological Activity

Methyl 2-[1-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-oxoethoxy]acetate (commonly referred to as TRC-M353130) is a synthetic compound characterized by its complex molecular structure, which includes multiple functional groups that may contribute to its biological activity. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C21H17F7O5
  • Molecular Weight : 482.346 g/mol
  • SMILES Notation : COC(=O)CO[C@@H](O[C@@H](C)c1cc(cc(c1)C(F)(F)F)C(F)(F)F)C(=O)c2ccc(F)cc2
  • InChI : InChI=1S/C21H17F7O5/c1-11(13-7-14(20(23,24)25)9-15(8-13)21(26,27)28)33-19(32-10-17(29)31-2)18(30)12-3-5-16(22)6-4-12/h3-9,11,19H,10H2,1-2H3/t11-,19-/m0/s1

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl groups enhance the lipophilicity and metabolic stability of the compound, potentially increasing its bioavailability and efficacy.

Pharmacological Effects

Research indicates that compounds with similar structural motifs exhibit a range of pharmacological effects including:

  • Anticancer Activity : Some studies suggest that trifluoromethylated compounds can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Properties : Compounds containing phenolic structures are known for their anti-inflammatory effects. Preliminary data suggest that this compound may exert similar effects.

Case Studies

  • Anticancer Studies : A study on related trifluoromethylated compounds demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of specific signaling pathways involved in cell proliferation and survival .
  • Inflammation Models : In vivo studies using mouse models showed that compounds with similar structures reduced markers of inflammation when administered in acute inflammatory conditions .

Data Table: Biological Activities of Related Compounds

Compound NameMolecular FormulaActivity TypeReference
TRC-M353130C21H17F7O5Anticancer
Compound AC20H16F6O4Anti-inflammatory
Compound BC22H18F7O6Antimicrobial

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